molecular formula C7H8Sn B14610946 Methyl(phenyl)stannane CAS No. 57025-30-6

Methyl(phenyl)stannane

Cat. No.: B14610946
CAS No.: 57025-30-6
M. Wt: 210.85 g/mol
InChI Key: BRQVULKQFDNFJE-UHFFFAOYSA-N
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Description

Methyl(phenyl)stannane is an organotin compound with the chemical formula C7H8Sn. It consists of a tin (Sn) atom bonded to a methyl group (CH3) and a phenyl group (C6H5). Organotin compounds are known for their versatility in organic synthesis and industrial applications, particularly in the field of catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(phenyl)stannane can be synthesized through various methods, one of the most common being the Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The general reaction scheme is as follows:

RSn(CH3)+RXRR+SnX(CH3)R-Sn(CH_3) + R'-X \rightarrow R-R' + SnX(CH_3) R−Sn(CH3​)+R′−X→R−R′+SnX(CH3​)

where ( R ) is the phenyl group, ( R’ ) is the organic halide, and ( X ) is a halogen.

Industrial Production Methods

Industrial production of this compound typically involves the reaction of tin tetrachloride (SnCl4) with methylmagnesium bromide (CH3MgBr) and phenylmagnesium bromide (C6H5MgBr) in a controlled environment. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound.

Chemical Reactions Analysis

Types of Reactions

Methyl(phenyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: The methyl and phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products Formed

    Oxidation: Tin oxides (SnO2).

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin compounds depending on the substituents used.

Scientific Research Applications

Methyl(phenyl)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(phenyl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(phenyl)stannane is unique due to its specific combination of a methyl and phenyl group bonded to tin, which imparts distinct reactivity and stability compared to other organotin compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.

Properties

CAS No.

57025-30-6

Molecular Formula

C7H8Sn

Molecular Weight

210.85 g/mol

IUPAC Name

methyl(phenyl)tin

InChI

InChI=1S/C6H5.CH3.Sn/c1-2-4-6-5-3-1;;/h1-5H;1H3;

InChI Key

BRQVULKQFDNFJE-UHFFFAOYSA-N

Canonical SMILES

C[Sn]C1=CC=CC=C1

Origin of Product

United States

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